

# **Application Notes and Protocols: Catalytic Hydrogenation of Pyridines to Piperidinones**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The transformation of pyridines to piperidinones represents a critical synthetic route in medicinal chemistry and drug development. Piperidinones, as saturated heterocyclic ketones, are valuable scaffolds found in a wide array of biologically active molecules and natural products. The catalytic hydrogenation of hydroxypyridines, which exist in tautomeric equilibrium with pyridones, offers a direct and atom-economical method for the synthesis of these important building blocks. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of pyridines to piperidinones, focusing on various catalytic systems and reaction conditions.

The direct hydrogenation of the pyridine ring is a challenging transformation due to its aromatic stability and the potential for catalyst poisoning by the nitrogen lone pair.[1] However, the presence of a hydroxyl group allows for tautomerization to the corresponding pyridone, which can be more readily hydrogenated. Various transition metal catalysts, including those based on rhodium, iridium, ruthenium, and platinum, have been successfully employed for this transformation under both homogeneous and heterogeneous conditions.[2][3][4][5] The choice of catalyst, solvent, and reaction conditions can significantly influence the yield, selectivity, and stereochemical outcome of the reaction.

## Catalytic Systems and Quantitative Data



The following tables summarize quantitative data for the catalytic hydrogenation of various hydroxypyridines and pyridones to their corresponding piperidinones, showcasing the efficacy of different catalytic systems.

Table 1: Iridium-Catalyzed Hydrogenation of 3-Hydroxypyridinium Salts[2]

Substrate	Catalyst	Solvent	Pressure (H <sub>2</sub> )	Temp. (°C)	Time (h)	Yield (%)
N-Benzyl- 3- hydroxypyri dinium bromide	[Ir(cod)Cl]2/ dppp	Toluene/C H2Cl2	600 psi	28	24	93
N-Benzyl- 2-methyl-3- hydroxypyri dinium bromide	[Ir(cod)Cl] <sub>2</sub> / dppp	Toluene/C H2Cl2	600 psi	28	24	91
N-Benzyl- 4-methyl-3- hydroxypyri dinium bromide	[Ir(cod)Cl] <sub>2</sub> / dppp	Toluene/C H2Cl2	600 psi	28	24	95

dppp = 1,3-Bis(diphenylphosphino)propane

Table 2: Rhodium-Catalyzed Hydrogenation of 2-Hydroxypyridines[3]



Substrate	Catalyst	Solvent	Pressure (H <sub>2</sub> )	Temp. (°C)	Time (h)	Yield (%)
2- Hydroxypyr idine	Rh₂O₃	Trifluoroeth anol	5 bar	40	16	>99
3-Methyl-2- hydroxypyri dine	Rh₂O₃	Trifluoroeth anol	5 bar	40	16	>99
5-Methyl-2- hydroxypyri dine	Rh₂O₃	Trifluoroeth anol	5 bar	40	16	>99

Table 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Pyridones[4]

Substra te	Catalyst	Solvent	Pressur e (H <sub>2</sub> )	Temp. (°C)	Time (h)	Yield (%)	Enantio meric Ratio
1-Benzyl- 2- pyridone	Ru(OAc) <sub>2</sub> [(R)-C <sub>3</sub> - tunephos ]	Methanol	50 bar	25	16	92	85:15
1-Benzyl- 3-methyl- 2- pyridone	Ru(OAc) <sub>2</sub> [(R)-C <sub>3</sub> - tunephos ]	Methanol	50 bar	25	16	82	82:18
1-Benzyl- 4-methyl- 2- pyridone	Ru(OAc) <sub>2</sub> [(R)-C <sub>3</sub> *- tunephos ]	Methanol	50 bar	25	16	91	66:34

Table 4: Platinum-Catalyzed Hydrogenation of Hydroxypyridines[5][6]



Substrate	Catalyst	Solvent	Pressure (H <sub>2</sub> )	Temp. (°C)	Time (h)	Yield (%)
3- Hydroxypyr idine	PtO <sub>2</sub>	Acetic Anhydride	50-70 bar	Room Temp.	6-10	High
4- Hydroxypyr idine	PtO <sub>2</sub>	Acetic Anhydride	50-70 bar	Room Temp.	6-10	High
2-Chloro-3- hydroxypyri dine	PtO <sub>2</sub>	Acetic Acid	50 bar	Room Temp.	6-8	High

## **Experimental Protocols**

# Protocol 1: Iridium-Catalyzed Hydrogenation of N-Benzyl-3-hydroxypyridinium Bromide[2]

#### Materials:

- N-Benzyl-3-hydroxypyridinium bromide
- [Ir(cod)Cl]<sub>2</sub> (1 mol%)
- 1,3-Bis(diphenylphosphino)propane (dppp) (2.2 mol%)
- Toluene/Dichloromethane (1:1 mixture)
- Hydrogen gas (600 psi)
- · Saturated sodium carbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate



## Procedure:

- In a glovebox, to a dried Schlenk tube, add N-benzyl-3-hydroxypyridinium bromide (0.25 mmol), [Ir(cod)Cl]<sub>2</sub> (1 mol%), and dppp (2.2 mol%).
- Add 3 mL of a 1:1 mixture of toluene and dichloromethane.
- Place the Schlenk tube in an autoclave.
- Pressurize the autoclave with hydrogen gas to 600 psi.
- Stir the reaction mixture at 28 °C for 24 hours.
- After 24 hours, carefully release the hydrogen pressure.
- Add saturated sodium carbonate solution to the reaction mixture and stir for 15-30 minutes.
- Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (10:1) as the eluent to afford the desired piperidin-3-one.

# Protocol 2: Rhodium Oxide-Catalyzed Hydrogenation of 2-Hydroxypyridine[3]

### Materials:

- 2-Hydroxypyridine (0.79 mmol)
- Rhodium(III) oxide (1.0 mg, 0.5 mol%)
- Trifluoroethanol (1 mL)
- Hydrogen gas (5 bar)
- Internal standard (e.g., 1,3,5-trimethoxybenzene)



### Procedure:

- Add 2-hydroxypyridine and rhodium(III) oxide to a glass vial equipped with a stirrer bar.
- Degas the vial and then introduce trifluoroethanol.
- Briefly flush the mixture with nitrogen.
- Place the vial in an autoclave and purge with hydrogen three times.
- Charge the autoclave with hydrogen gas to 5 bar.
- Heat the reaction mixture to 40 °C and stir for 16 hours.
- After the allocated time, cool the autoclave to room temperature and carefully release the pressure in a fume hood.
- Add an internal standard to the crude mixture for yield determination by NMR spectroscopy.

# Protocol 3: General Procedure for Platinum Oxide-Catalyzed Hydrogenation of Substituted Hydroxypyridines[6]

#### Materials:

- Substituted hydroxypyridine (1.0 g)
- Platinum(IV) oxide (PtO<sub>2</sub>) (5 mol%)
- Glacial acetic acid (5 mL)
- Hydrogen gas (50-70 bar)
- Sodium bicarbonate solution
- Ethyl acetate
- Celite



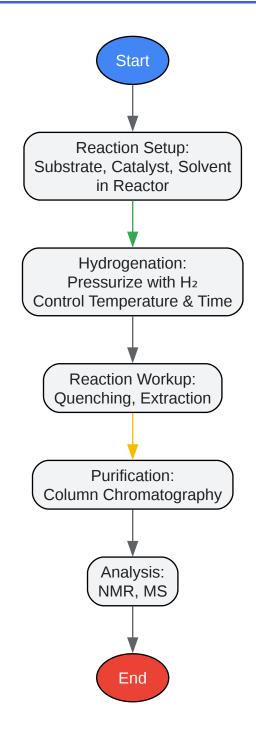
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate

#### Procedure:

- In a high-pressure reactor, dissolve the substituted hydroxypyridine in glacial acetic acid.
- Add the catalytic amount of PtO<sub>2</sub>.
- Pressurize the reactor with hydrogen gas to 50-70 bar.
- Stir the reaction mixture at room temperature for 6-10 hours.
- After the reaction is complete, carefully release the hydrogen pressure.
- Quench the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 20 mL).
- Filter the combined organic layers through a pad of Celite and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel (60-120 mesh) using 5% ethyl acetate in petroleum ether as the eluent to furnish the corresponding piperidinone.

## **Visualizations**





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